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Compound of Interest

Compound Name: QCA570

Cat. No.: B610376 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of QCA570, a novel and highly potent

proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the

Bromodomain and Extra-Terminal (BET) family of proteins: BRD2, BRD3, and BRD4. QCA570
has demonstrated exceptional efficacy in preclinical models, positioning it as a significant tool

for research and a promising candidate for therapeutic development, particularly in oncology.

Core Mechanism of Action
QCA570 is a heterobifunctional small molecule that simultaneously binds to a BET protein and

the E3 ubiquitin ligase cereblon (CRBN)[1][2]. This proximity induces the ubiquitination of the

BET protein, marking it for degradation by the proteasome[1][3]. This targeted protein

degradation mechanism offers a rapid, profound, and durable suppression of BET protein

function compared to traditional small-molecule inhibitors[2][3]. As a pan-BET degrader,

QCA570 effectively reduces the cellular levels of BRD2, BRD3, and BRD4[1][3][4].

Quantitative Data Summary
The potency of QCA570 has been quantified across various assays, demonstrating its high

affinity for BET proteins and its exceptional efficacy in inducing their degradation and inhibiting

cell growth.
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Binding Affinity of QCA570's Parent BET Inhibitor
(Compound 22/QCA276)
QCA570 was developed from a novel class of[4][5]oxazepine BET inhibitors[1]. The binding

affinities of its parent inhibitor, compound 22 (also referred to as QCA276), to the

bromodomains of BRD2, BRD3, and BRD4 are summarized below.

Target Protein Bromodomain Ki (nM)

BRD2 BD1 1.7[1][6]

BD2 8.5[1][6]

BRD3 BD1 2.5[1][6]

BD2 6.5[1][6]

BRD4 BD1 <14[1]

BD2 18.5[1][6]

Cellular Activity of QCA570
QCA570 has demonstrated potent anti-proliferative and pro-apoptotic activity in a range of

cancer cell lines.
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Cell Line Cancer Type IC50 Notes

MV4;11
Acute Myeloid

Leukemia
8.3 pM[1] Highly sensitive

MOLM-13
Acute Myeloid

Leukemia
62 pM[1]

RS4;11
Acute Lymphoblastic

Leukemia
32 pM[1]

H1975
Non-Small Cell Lung

Cancer

~0.3 - 100 nM (range

across 10 cell lines)[4]

H1975, H157, and

Calu-1 were the most

sensitive.

5637 Bladder Cancer 2.6 nM[2][3]

Range of 2-30 nM

across five bladder

cancer cell lines.

J82 Bladder Cancer 10.8 nM[2][3]

Degradation Potency of QCA570
QCA570 induces the degradation of BET proteins at remarkably low concentrations.
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Cell Line Protein Target DC50 Time Point

MV4;11 BRD2, BRD3, BRD4

Not explicitly stated,

but effective

degradation seen at

30-100 pM for BRD2

and 10 pM for

BRD3/4[1]

3 hours

RS4;11 BRD2, BRD3, BRD4

Not explicitly stated,

but effective

degradation seen at

30-100 pM for BRD2

and 10 pM for

BRD3/4[1]

3 hours

Bladder Cancer Cell

Lines
BRD4 ~1 nM[2][3] 9 hours

Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways affected by QCA570 and a typical

experimental workflow for its characterization are provided below.
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Caption: Mechanism of action of QCA570 as a PROTAC BET degrader.
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Caption: A typical experimental workflow for evaluating QCA570.
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Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are summaries of key experimental protocols used in the evaluation of QCA570.

Cell Viability and Proliferation Assays (SRB or CCK-8)
Objective: To determine the effect of QCA570 on cell growth and to calculate the IC50 value.

Protocol:

Seed cancer cells in 96-well plates at a predetermined density (e.g., 3,000-5,000

cells/well) and allow them to adhere overnight.

Treat the cells with a serial dilution of QCA570 or DMSO as a vehicle control.

Incubate the plates for a specified period, typically 72 to 96 hours[1][3].

For the Sulforhodamine B (SRB) assay, fix the cells with trichloroacetic acid, wash, and

stain with SRB dye. Solubilize the bound dye and measure the absorbance at a specific

wavelength (e.g., 515 nm)[4].

For the Cell Counting Kit-8 (CCK-8) assay, add CCK-8 solution to each well and incubate

for 1-4 hours. Measure the absorbance at 450 nm[1][3].

Calculate cell viability as a percentage relative to the DMSO-treated control and plot dose-

response curves to determine the IC50 values using appropriate software (e.g., GraphPad

Prism).

Western Blotting for Protein Degradation
Objective: To quantify the degradation of BRD2, BRD3, BRD4, and downstream target

proteins like c-MYC.

Protocol:

Seed cells in 6-well plates and treat with various concentrations of QCA570 for different

durations (e.g., 3, 9, or 24 hours)[1][3][4].
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Determine protein concentration using a BCA or Bradford assay.

Separate equal amounts of protein lysate (e.g., 20-30 µg) by SDS-PAGE and transfer to a

PVDF or nitrocellulose membrane.

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered

saline with Tween 20 (TBST).

Incubate the membrane with primary antibodies specific for BRD2, BRD3, BRD4, c-MYC,

cleaved PARP, or a loading control (e.g., GAPDH, β-Actin) overnight at 4°C[1][3][4].

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-

conjugated secondary antibody.

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging

system.

Quantify band intensities using software like ImageJ to determine the extent of protein

degradation relative to the loading control[3].

Apoptosis Assay by Flow Cytometry
Objective: To assess the induction of apoptosis by QCA570.

Protocol:

Treat cells with QCA570 or DMSO for a specified time (e.g., 24 or 48 hours)[1][4].

Harvest the cells, including any floating cells in the medium, and wash with cold PBS.

Resuspend the cells in 1X Annexin V binding buffer.

Stain the cells with FITC-conjugated Annexin V and Propidium Iodide (PI) or 7-AAD

according to the manufacturer's instructions (e.g., BD Biosciences Annexin V/7-AAD kit)

[4].
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Incubate in the dark for 15 minutes at room temperature.

Analyze the stained cells using a flow cytometer. Annexin V-positive cells are considered

apoptotic, and the percentage of early (Annexin V+/PI-) and late (Annexin V+/PI+)

apoptotic cells is quantified using analysis software (e.g., FlowJo).

In Vivo Xenograft Tumor Models
Objective: To evaluate the anti-tumor efficacy of QCA570 in a living organism.

Protocol:

Establish xenograft tumors by subcutaneously injecting a suspension of cancer cells (e.g.,

5 x 106 RS4;11 cells) mixed with Matrigel into the flank of immunodeficient mice (e.g.,

SCID mice)[6].

Allow tumors to grow to a palpable size (e.g., ~100 mm³).

Randomize mice into treatment and vehicle control groups.

Administer QCA570 at specified doses and schedules (e.g., 1 or 5 mg/kg, intravenously,

three times a week)[6].

Measure tumor volume and animal body weight regularly (e.g., 2-3 times per week).

At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic

analysis (e.g., Western blotting to confirm BET protein degradation in tumor tissue).

All animal experiments must be conducted in accordance with institutional guidelines and

approved animal care and use protocols[6].

Conclusion
QCA570 is a powerful research tool and a highly promising therapeutic candidate that

leverages the PROTAC mechanism to achieve potent and durable degradation of BRD2,

BRD3, and BRD4. Its picomolar to low nanomolar efficacy in vitro and demonstrated tumor

regression in vivo underscore its potential in treating cancers dependent on BET protein

function. The data and protocols summarized in this guide provide a solid foundation for further
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investigation into the biological activities and therapeutic applications of this exceptional BET

degrader.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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